Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a bromophenyl group, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be carried out using various catalysts and reagents, such as sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, and more . The reaction conditions often include the use of green solvents and heterogeneous catalysts to make the process environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for deprotonation, and various metal catalysts for facilitating the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 2-(3-bromophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
Uniqueness
Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological properties. The presence of the methyl ester group and the bromophenyl moiety distinguishes it from other similar compounds and can lead to different chemical and biological behaviors .
Biological Activity
Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a bromophenyl group, an amino group, and a carboxylate ester group, which contribute to its reactivity and biological properties. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H10BrN3O2
- Molecular Weight : 296.12 g/mol
- Structural Features : The compound contains a five-membered pyrazole ring with two nitrogen atoms, which is characteristic of its class.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The reaction of a suitable hydrazine derivative with an appropriate carbonyl compound.
- Esterification : The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
- Purification : Techniques such as recrystallization are employed to achieve high purity and yield.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Studies have shown that pyrazole derivatives can inhibit HIV-1 replication in cell cultures, suggesting potential use in antiviral therapies. For instance, related compounds have demonstrated non-toxic activity against HIV in dose-dependent assays .
- Anticancer Properties : The compound has been evaluated for its anticancer effects across various cancer cell lines. In vitro studies revealed significant growth inhibition, with some derivatives achieving mean growth inhibition percentages exceeding 40% against multiple cancer types .
- Enzyme Inhibition : this compound interacts with specific enzymes, inhibiting their activity by binding to active sites. This mechanism is crucial for its potential therapeutic applications .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The compound can inhibit enzyme activity by occupying the active site, thereby preventing substrate access.
- Receptor Modulation : It may also bind to receptors involved in signal transduction pathways, leading to altered cellular responses.
Comparative Analysis with Related Compounds
To understand the structure-activity relationship (SAR), it is beneficial to compare this compound with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | Contains a chlorophenyl group | Potentially different biological activity due to chlorine substitution |
Methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate | Contains a fluorophenyl group | Fluorine may enhance lipophilicity and bioavailability |
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | Features an ethyl ester instead of a methyl ester | Different solubility and reactivity profiles |
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of pyrazole derivatives:
- Antiviral Screening : A study screened a library of pyrazole compounds for anti-HIV activity, identifying several candidates with promising results against HIV replication without significant toxicity .
- Cytotoxicity Evaluation : In vitro tests on renal carcinoma cell lines demonstrated that certain pyrazole derivatives led to significant cytotoxic effects, suggesting their potential as anticancer agents .
- Structure-Activity Relationship (SAR) : Research focused on modifying substituents on the pyrazole ring has provided insights into how these changes affect biological activity and potency against various targets .
Properties
Molecular Formula |
C11H10BrN3O2 |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
methyl 5-amino-1-(3-bromophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-3-7(12)5-8/h2-6H,13H2,1H3 |
InChI Key |
FRLQNUFVSARGLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)N |
Origin of Product |
United States |
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